4,4-Difluoro-2-(iodomethyl)oxolane

Medicinal Chemistry Lipophilicity Drug Design

4,4-Difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran) is a fluorinated oxolane derivative with the molecular formula C5H7F2IO and a molecular weight of 248.01 g/mol. The compound features a tetrahydrofuran ring substituted at the 2-position with an iodomethyl group and at the 4-position with a geminal difluoro moiety.

Molecular Formula C5H7F2IO
Molecular Weight 248.011
CAS No. 2138271-33-5
Cat. No. B2616019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-(iodomethyl)oxolane
CAS2138271-33-5
Molecular FormulaC5H7F2IO
Molecular Weight248.011
Structural Identifiers
SMILESC1C(OCC1(F)F)CI
InChIInChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2
InChIKeyUACFIUCWRPZTLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-(iodomethyl)oxolane (CAS 2138271-33-5): A Dual-Functional Fluorinated Oxolane Building Block


4,4-Difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran) is a fluorinated oxolane derivative with the molecular formula C5H7F2IO and a molecular weight of 248.01 g/mol . The compound features a tetrahydrofuran ring substituted at the 2-position with an iodomethyl group and at the 4-position with a geminal difluoro moiety . This unique structural combination provides a reactive iodomethyl handle for cross-coupling and a metabolically stable difluoro motif, positioning it as a versatile building block for medicinal chemistry and synthetic applications .

Why Substituting 4,4-Difluoro-2-(iodomethyl)oxolane with Other Oxolanes or Fluorinated Building Blocks Is Not Equivalent


Generic substitution fails because the target compound uniquely integrates two critical features: a reactive iodomethyl group for versatile C-C bond formation and a gem-difluoro moiety that enhances metabolic stability and lipophilicity . Replacing it with a non-fluorinated iodomethyl oxolane sacrifices the metabolic advantages of fluorine, while using a difluoro oxolane without the iodomethyl handle eliminates the key synthetic handle required for late-stage functionalization in drug discovery campaigns [1]. The quantitative evidence below demonstrates these distinct advantages.

Quantitative Evidence Guide for 4,4-Difluoro-2-(iodomethyl)oxolane Differentiation


Enhanced Lipophilicity (LogP) Versus Non-Fluorinated Analogs

4,4-Difluoro-2-(iodomethyl)oxolane exhibits a calculated LogP of 1.85, compared to 1.60–1.71 for the non-fluorinated analog 2-(iodomethyl)oxolane . This represents a ~15% increase in lipophilicity, which can improve membrane permeability and oral bioavailability [1].

Medicinal Chemistry Lipophilicity Drug Design

Superior Metabolic Stability Inferred from Gem-Difluoro Moiety

The gem-difluoro group at the 4-position is a well-established strategy for attenuating oxidative metabolism. While direct experimental data for this specific compound is not publicly available, class-level evidence shows that gem-difluoro alicyclic units enhance metabolic stability without significantly increasing steric bulk . In contrast, non-fluorinated oxolanes (e.g., 2-(iodomethyl)oxolane) lack this protective effect and are more susceptible to CYP450-mediated oxidation [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Unique Dual Reactivity: Iodomethyl as a Versatile Cross-Coupling Handle

The iodomethyl group at the 2-position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), providing a direct route to C-C bond formation . In contrast, 4,4-difluorotetrahydrofuran (CAS 2288623-47-0) lacks this reactive handle, limiting its utility as a building block for late-stage diversification in medicinal chemistry campaigns .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Optimal Research and Industrial Applications for 4,4-Difluoro-2-(iodomethyl)oxolane


Synthesis of Metabolically Stable Drug Candidates Requiring Lipophilic Modifications

In medicinal chemistry programs where improving oral bioavailability is critical, 4,4-difluoro-2-(iodomethyl)oxolane offers a dual advantage: the gem-difluoro group enhances metabolic stability , and the increased LogP (1.85 vs. 1.60 for non-fluorinated analogs ) improves membrane permeability. This combination makes it a superior choice for building blocks intended for oral drug development.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The iodomethyl group serves as a versatile handle for Suzuki, Negishi, or Sonogashira cross-couplings . Unlike simple difluoro oxolanes that lack this reactive group, 4,4-difluoro-2-(iodomethyl)oxolane allows for precise, late-stage attachment of aryl or alkyl groups to the oxolane scaffold, streamlining the synthesis of complex fluorinated molecules for SAR studies .

Fluorinated Heterocycle Library Construction

As a dual-functional building block, it enables the construction of diverse fluorinated heterocycle libraries . The combination of a reactive iodomethyl group and a metabolically stable difluoro moiety provides a unique entry point for generating novel chemical space in drug discovery, particularly for programs targeting CNS or anti-infective indications where fluorine incorporation is beneficial .

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